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Compound of Interest

Compound Name: 5,7-Dichlorokynurenic acid sodium

Cat. No.: B1656475 Get Quote

Application Notes and Protocols for 5,7-
Dichlorokynurenic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals

Introduction
5,7-Dichlorokynurenic acid (DCKA) is a potent and selective antagonist of the N-methyl-D-

aspartate (NMDA) receptor.[1][2][3] It acts competitively at the strychnine-insensitive glycine

co-agonist binding site on the GluN1 subunit of the NMDA receptor complex.[1][2] With a

binding affinity (Ki) of approximately 79 nM, DCKA is a valuable pharmacological tool for

investigating the physiological and pathological roles of NMDA receptor signaling.[1][2] The

sodium salt of 5,7-Dichlorokynurenic acid offers improved solubility in aqueous solutions,

facilitating its use in a variety of experimental settings.

This document provides detailed information on the solubility of 5,7-Dichlorokynurenic acid
sodium salt and comprehensive protocols for its preparation and application in both in vitro

and in vivo experiments.

Physicochemical Properties and Solubility
5,7-Dichlorokynurenic acid sodium salt is a synthetic compound that is typically supplied as

a solid.
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Table 1: Physicochemical Properties of 5,7-Dichlorokynurenic Acid Sodium Salt

Property Value Reference

Molecular Formula C₁₀H₄Cl₂NNaO₃

Molecular Weight 280.04 g/mol

Appearance Solid

Purity ≥98% (HPLC)

CAS Number 1184986-70-6

The solubility of 5,7-Dichlorokynurenic acid and its sodium salt in common laboratory solvents

is summarized below. The sodium salt form enhances its solubility in aqueous solutions.

Table 2: Solubility Data

Compound Solvent
Maximum
Concentration

Reference

5,7-Dichlorokynurenic

acid sodium salt
1 eq. NaOH 100 mM (28 mg/mL) [4]

Aqueous Buffers (e.g.,

PBS)

While specific

quantitative data is not

readily available, the

sodium salt is

expected to have

good aqueous

solubility. It is

recommended to test

the desired

concentration

empirically.

5,7-Dichlorokynurenic

acid (free acid)
DMSO

≥ 9.69 mM (≥ 2.5

mg/mL)
[5]
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Mechanism of Action: NMDA Receptor Antagonism
The NMDA receptor is a ligand-gated ion channel that is crucial for synaptic plasticity, learning,

and memory. For the channel to open, it requires the binding of both the neurotransmitter

glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1

subunit. This activation allows the influx of Na⁺ and Ca²⁺ ions, which in turn triggers various

downstream signaling cascades.

5,7-Dichlorokynurenic acid sodium salt exerts its effect by competitively binding to the

glycine site on the GluN1 subunit, thereby preventing the co-agonist from binding and

stabilizing the closed state of the receptor. This blockade inhibits the ion flow through the

channel, effectively antagonizing NMDA receptor-mediated physiological effects such as the

elevation of intracellular calcium, accumulation of cGMP, and release of norepinephrine.[1]
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NMDA Receptor Signaling and Antagonism by 5,7-DCKA.

Experimental Protocols
Preparation of Stock Solutions
For accurate and reproducible results, it is crucial to prepare fresh stock solutions and handle

them appropriately.
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Start: Weigh solid
5,7-DCKA Sodium Salt

Choose Appropriate Solvent
(e.g., Sterile Water, PBS, or DMSO)

Dissolve the solid in the chosen
solvent to desired concentration

(e.g., 10-100 mM)

Vortex or sonicate gently
to ensure complete dissolution

Sterile filter the stock solution
(0.22 µm filter) for in vitro use

Aliquot into single-use tubes

Store at -20°C or -80°C.
Avoid repeated freeze-thaw cycles.

Click to download full resolution via product page

Workflow for Preparing Stock Solutions.
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Protocol 1: Preparation of Aqueous Stock Solution for In Vitro Use

Weighing: Accurately weigh the required amount of 5,7-Dichlorokynurenic acid sodium
salt in a sterile microcentrifuge tube.

Dissolving: Add the appropriate volume of sterile, nuclease-free water or phosphate-buffered

saline (PBS) to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or

sonication can be used to aid dissolution if necessary.

Sterilization: For cell culture experiments, sterile filter the stock solution through a 0.22 µm

syringe filter into a new sterile tube.

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to

minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

When stored properly, stock solutions are generally stable for several months.

In Vitro Applications
5,7-Dichlorokynurenic acid sodium salt is widely used in various in vitro assays to study

NMDA receptor function.

Table 3: Typical Working Concentrations for In Vitro Experiments
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Experimental
System

Typical Working
Concentration

Application Reference

Cultured Hippocampal

Neurons
1-10 µM

Inhibition of NMDA-

stimulated calcium

influx

[1]

Cerebellar Slices 10 µM

Inhibition of NMDA-

stimulated cGMP

accumulation

[1]

Hippocampal Slices 10 µM
Inhibition of long-term

potentiation (LTP)
[1]

Xenopus Oocytes

expressing rat NMDA

receptors

15 µM

Selective inhibition of

glycine-induced

NMDA currents

Protocol 2: General Protocol for In Vitro Cell-Based Assays

Cell Culture: Plate cells at the desired density in a suitable culture vessel and allow them to

adhere and grow according to standard protocols for the specific cell line.

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 5,7-
Dichlorokynurenic acid sodium salt stock solution. Dilute the stock solution in the

appropriate cell culture medium to achieve the final desired working concentration.

Treatment: Remove the existing medium from the cells and replace it with the medium

containing the desired concentration of 5,7-Dichlorokynurenic acid sodium salt. Include

appropriate vehicle controls (e.g., medium with the same final concentration of the solvent

used for the stock solution).

Incubation: Incubate the cells for the desired period to allow the compound to exert its effect.

Assay: Following incubation, proceed with the specific downstream assay (e.g., calcium

imaging, electrophysiology, or measurement of cell viability).

In Vivo Applications
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The administration of 5,7-Dichlorokynurenic acid sodium salt in animal models allows for the

investigation of the role of NMDA receptors in complex physiological processes and disease

states.

Table 4: Dosing Information for In Vivo Experiments

Animal Model
Administration
Route

Dose Range Application Reference

Mice
Intracerebroventr

icular (i.c.v.)
-

Anticonvulsant

activity
[1]

Rats

(magnesium-

deficient)

- 0.97-97 nmol

Reversal of

mechanical

hyperalgesia

Protocol 3: Preparation of Formulation for In Vivo Administration

Due to its enhanced aqueous solubility, 5,7-Dichlorokynurenic acid sodium salt can often be

dissolved in a simple aqueous vehicle for in vivo use.

Vehicle Preparation: Prepare a sterile, isotonic saline solution (0.9% NaCl) or PBS.

Dissolving: Dissolve the required amount of 5,7-Dichlorokynurenic acid sodium salt in the

vehicle to achieve the desired final concentration for injection.

Mixing and Sterilization: Ensure the compound is fully dissolved by vortexing. The solution

should be sterile; if prepared from non-sterile components, it should be filtered through a

0.22 µm syringe filter.

Administration: Administer the solution to the animals via the desired route (e.g.,

intraperitoneal, intravenous, or intracerebroventricular injection). The volume of

administration should be appropriate for the size of the animal and the route of injection.

Note: For the less soluble free acid form of 5,7-Dichlorokynurenic acid, a co-solvent system

may be necessary. A previously described formulation consists of 10% DMSO, 40% PEG300,
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5% Tween-80, and 45% saline.[5] However, for the sodium salt, starting with a simple aqueous

vehicle is recommended.

Safety and Handling
5,7-Dichlorokynurenic acid sodium salt is intended for laboratory research use only.

Standard laboratory safety precautions should be followed when handling this compound. This

includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
5,7-Dichlorokynurenic acid sodium salt is a valuable pharmacological tool for the study of

NMDA receptor function. Its potency, selectivity, and improved aqueous solubility make it

suitable for a wide range of in vitro and in vivo applications. The protocols and data presented

in these application notes are intended to provide a comprehensive guide for researchers to

effectively utilize this compound in their studies. As with any experimental procedure,

optimization of concentrations and incubation times may be necessary for specific experimental

systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [5,7-Dichlorokynurenic acid sodium salt solubility and
preparation for experiments.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1656475#5-7-dichlorokynurenic-acid-sodium-salt-
solubility-and-preparation-for-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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